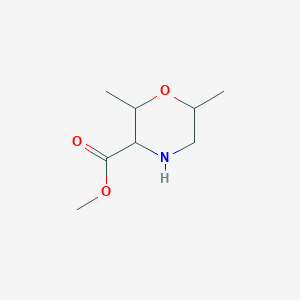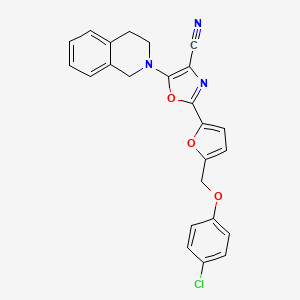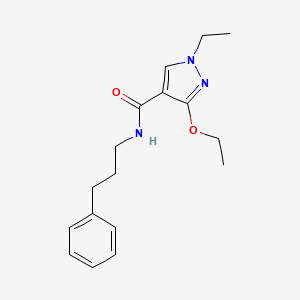
3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would include studying the compound’s melting point, boiling point, solubility, color, odor, density, molar mass, and other physical and chemical properties.科学的研究の応用
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to similar compounds, showcasing efficient pathways to produce carboxamides in good yields. This method's relevance lies in its potential application to synthesize 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide efficiently, indicating its utility in rapid compound generation for further study or application (Milosevic et al., 2015).
Structural Analysis and Applications
The detailed structural analysis of pyrazole derivatives, including X-ray diffraction data, provides insights into the molecular geometry that could be pivotal for designing materials with specific optical or electronic properties. Such analysis is crucial for understanding the compound's potential applications in materials science or as a pharmaceutical intermediate (Köysal et al., 2005).
Agrochemical Applications
Pyrazole carboxamide derivatives have been investigated for their agrochemical properties, such as fungicidal and nematocidal activities. This research area could be relevant for 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide, exploring its potential utility in developing new agrochemical agents to protect crops from pests and diseases (Zhao et al., 2017).
Potential in Optical Materials
N-substituted pyrazole derivatives have shown promise as materials with non-linear optical properties, suggesting that similar compounds, including 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide, might find applications in optical limiting devices or as components in electronic displays (Chandrakantha et al., 2013).
Medicinal Chemistry Intermediates
While explicit mentions of 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide in medicinal applications were excluded, the methodologies and structural insights from similar compounds could be instrumental in designing novel pharmaceutical agents. Research into related pyrazole derivatives indicates the versatility of these compounds in synthesizing a range of bioactive molecules, potentially including anticancer and fungicidal agents (Degorce et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
将来の方向性
This would involve discussing potential future research directions or applications for the compound based on its properties and uses.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemicals with care and use them responsibly.
特性
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-phenylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20-13-15(17(19-20)22-4-2)16(21)18-12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWPQVUKLUZSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]aniline](/img/structure/B2885004.png)
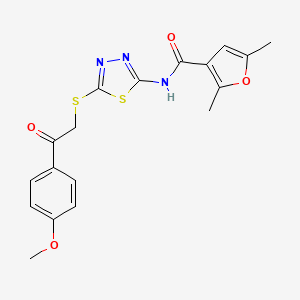
![(Z)-8-(4-fluorophenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2885007.png)
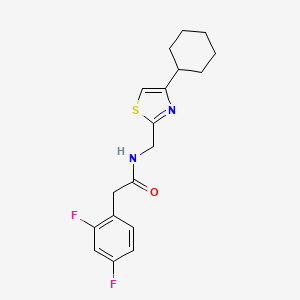
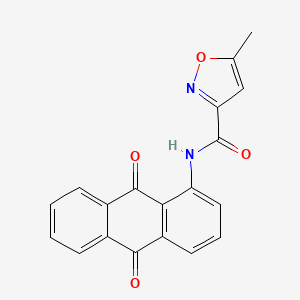
![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)
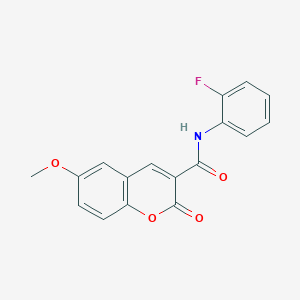
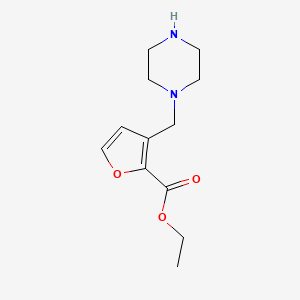
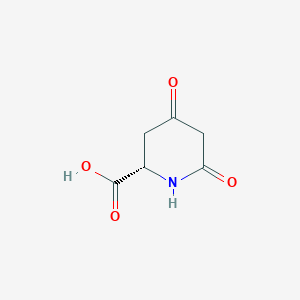
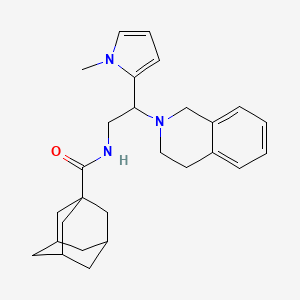
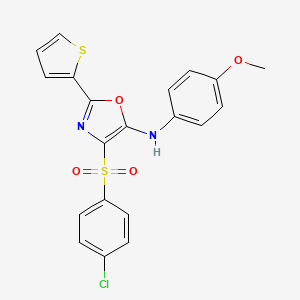
![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2885022.png)
